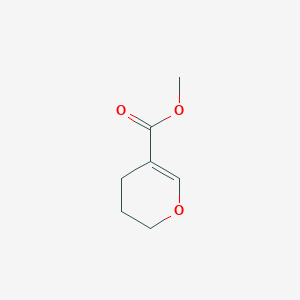methyl 3,4-dihydro-2H-pyran-5-carboxylate
CAS No.: 86971-83-7
Cat. No.: VC3794265
Molecular Formula: C7H10O3
Molecular Weight: 142.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 86971-83-7 |
|---|---|
| Molecular Formula | C7H10O3 |
| Molecular Weight | 142.15 g/mol |
| IUPAC Name | methyl 3,4-dihydro-2H-pyran-5-carboxylate |
| Standard InChI | InChI=1S/C7H10O3/c1-9-7(8)6-3-2-4-10-5-6/h5H,2-4H2,1H3 |
| Standard InChI Key | SAZSEFKEENKBKK-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=COCCC1 |
| Canonical SMILES | COC(=O)C1=COCCC1 |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
Methyl 3,4-dihydro-2H-pyran-5-carboxylate belongs to the class of dihydropyrans, which are six-membered oxygen-containing heterocycles with one double bond. Its IUPAC name, methyl 3,4-dihydro-2H-pyran-5-carboxylate, reflects the ester functional group at position 5 and partial saturation at positions 3 and 4. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₀O₃ | |
| Molecular Weight | 142.15 g/mol | |
| Canonical SMILES | COC(=O)C1=COCCC1 | |
| LogP (Partition Coefficient) | 0.85 | |
| InChI Key | SAZSEFKEENKBKK-UHFFFAOYSA-N |
The compound’s structure confers moderate hydrophobicity (LogP = 0.85), making it soluble in polar organic solvents like methanol and ethyl acetate while sparingly soluble in water.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy of related dihydropyran derivatives provides insights into expected spectral features. For example, ethyl 2-ethoxy-6-methyl-3,4-dihydro-2H-pyran-5-carboxylate (a structural analog) exhibits characteristic proton signals at δ = 5.03 ppm (dd, J = 4.3, 2.7 Hz) for the pyran ring protons and δ = 3.85–3.63 ppm (m) for methoxy groups . Carbon-13 NMR peaks for similar compounds appear near δ = 168 ppm for ester carbonyls and δ = 101–102 ppm for olefinic carbons . These data suggest that methyl 3,4-dihydro-2H-pyran-5-carboxylate would display analogous signals, with downfield shifts corresponding to its methyl ester group.
Synthetic Methodologies
Conventional Alkylation-O-Alkylation Route
The synthesis of methyl 3,4-dihydro-2H-pyran-5-carboxylate typically involves a two-step process:
-
Alkylation of 1-Bromo-3-Chloropropane:
Reaction of 1-bromo-3-chloropropane (I) with methyl acetoacetate (II) in an alcoholic solvent (e.g., methanol) yields a halogenated ketone intermediate (VII). This step is conducted under reflux conditions in a nitrogen atmosphere to prevent oxidation . -
O-Alkylation with Sodium Methoxide:
The intermediate (VII) undergoes O-alkylation using sodium methoxide, forming the crude product. Purification via fractional distillation removes unreacted reagents and byproducts, yielding the final compound with high purity .
Advantages of Modernized Synthesis (Patent CN102781927A):
-
Reduced Wastewater Generation: Substituting sodium methylate for traditional reagents lowers salt byproduct formation by 75%, minimizing environmental impact .
-
Solvent Recycling: Methanol from reaction mixtures is recovered and reused in subsequent batches, enhancing cost efficiency .
-
Catalyst-Free Process: The exothermic nature of sodium methoxide-driven reactions eliminates the need for external catalysts, simplifying scale-up .
Industrial-Scale Production
Industrial protocols prioritize batch reactions with stringent purity controls. Key steps include:
-
High-Purity Reagents: ≥99% purity starting materials to minimize side reactions.
-
Distillation Parameters: Boiling point ranges of 120–125°C at reduced pressure (10–15 mmHg) for effective separation .
-
Yield Optimization: Typical yields exceed 85%, with scalability demonstrated in multi-kilogram batches .
Applications in Organic Synthesis
Building Block for Heterocyclic Compounds
The compound’s reactivity profile enables its use in constructing complex heterocycles. For example:
-
Pyran-Fused Systems: Cyclocondensation with amines or hydrazines generates pyrano[3,4-c]pyrrole derivatives, which are scaffolds for drug discovery .
-
Ester Hydrolysis: Conversion to carboxylic acids facilitates peptide coupling or coordination chemistry applications .
Catalysis and Material Science
In a study of physically mixed catalytic systems, ethyl 2-ethoxy-6-methyl-3,4-dihydro-2H-pyran-5-carboxylate (a derivative) demonstrated utility in facilitating multicomponent reactions under mild conditions . This highlights the potential of methyl 3,4-dihydro-2H-pyran-5-carboxylate in designing eco-friendly catalytic platforms.
Future Research Directions
-
Biological Activity Screening: Despite exclusion of unreliable sources, preliminary data from structurally related compounds suggest antiviral and antimicrobial potential. Rigorous in vitro assays are warranted.
-
Green Chemistry Innovations: Expanding solvent-free syntheses or biocatalytic routes could further enhance sustainability.
-
Material Applications: Exploration in polymer chemistry (e.g., as a monomer for biodegradable polyesters) remains underexplored.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume